molecular formula C13H15N3 B5549252 N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine

N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine

Cat. No.: B5549252
M. Wt: 213.28 g/mol
InChI Key: UBXMMYQNEVEWJG-UHFFFAOYSA-N
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Description

N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 213.126597491 g/mol and the complexity rating of the compound is 225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Molecular Design

The structural analysis of molecules similar to N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine reveals their potential in forming complex molecular architectures. For instance, compounds like 3,5-Bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine show significant conformational properties and the ability to form multi-dimensional networks through hydrogen bonding (Li et al., 2012). These properties are crucial for developing materials with specific optical, electrical, or mechanical characteristics.

Photopolymerization and Material Science

Studies on molecules incorporating amine functionalities, like this compound, contribute to advancements in photopolymerization. The role of multivalent atom-containing amines in Type II photoinitiating systems for free radical photopolymerization under air demonstrates the potential of these compounds in developing new polymerization technologies (El-Roz et al., 2010).

Medicinal Chemistry and Drug Design

The synthesis and structural analysis of indazole derivatives, including those related to this compound, are of significant interest in medicinal chemistry. For example, the design, synthesis, and evaluation of indazole derivatives for antitumor activity highlight the therapeutic potential of these compounds (Lu et al., 2020).

Organic Synthesis and Catalysis

Research into the catalytic systems for the carbonylation of amines, including N-phenyl derivatives, opens new pathways for synthesizing complex organic molecules, such as symmetrical and unsymmetrical ureas, and benzolactams (Orito et al., 2006). These methodologies are crucial for developing pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of the cell cycle . They have also been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Safety and Hazards

The compound is classified as dangerous with hazard statements H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-6-10(7-3-1)14-13-11-8-4-5-9-12(11)15-16-13/h1-3,6-7H,4-5,8-9H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXMMYQNEVEWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.